molecular formula C14H17N3O3 B2937211 Ethyl 1,6-dimethyl-2-oxo-4-(3-pyridinyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate CAS No. 512840-33-4

Ethyl 1,6-dimethyl-2-oxo-4-(3-pyridinyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B2937211
CAS No.: 512840-33-4
M. Wt: 275.308
InChI Key: WPSFOSVTKRGXRC-UHFFFAOYSA-N
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Description

Ethyl 1,6-dimethyl-2-oxo-4-(3-pyridinyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a chemical compound with the molecular formula C14H17N3O3 and a molecular weight of 275.30 g/mol. This compound belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridines but with two nitrogen atoms in the ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the Biginelli reaction, which is a multicomponent reaction involving an aldehyde, a β-keto ester, and urea or thiourea[_{{{CITATION{{{3{Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy ...](https://www.mdpi.com/1422-8599/2019/3/M1076). The reaction typically requires acidic conditions and heating to facilitate the formation of the pyrimidine ring[{{{CITATION{{{_3{Ethyl 6-Methyl-2-oxo-4-{4-(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy ....

Industrial Production Methods: In an industrial setting, the compound is produced using optimized reaction conditions to ensure high yield and purity. This involves the use of catalysts and controlled reaction environments to achieve the desired product[_{{{CITATION{{{_3{Ethyl 6-Methyl-2-oxo-4-{4-(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy ....

Chemical Reactions Analysis

Types of Reactions: Ethyl 1,6-dimethyl-2-oxo-4-(3-pyridinyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted pyrimidines or other derivatives.

Scientific Research Applications

Potential Research Applications

Due to limited information, the specific applications of Ethyl 1,6-dimethyl-2-oxo-4-(3-pyridinyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate are not thoroughly documented in the provided search results. However, its structural features suggest potential applications in several areas of scientific research:

  • Pharmaceutical Chemistry : As a pyrimidine derivative, it may serve as a building block in the synthesis of more complex molecules with potential therapeutic applications. Pyrimidines and their derivatives are frequently found in drugs targeting various diseases .
  • Agrochemical Research : Similar compounds might be investigated for their potential as pesticides, herbicides, or other agrochemicals .
  • Materials Science : The compound could be explored for uses in the development of new materials with specific properties .

Pyridine-based compounds in research

Pyridine-containing compounds have a wide range of applications in scientific research :

  • Synthesis of new compounds : Pyridine derivatives are used in the synthesis of various compounds, which are then tested for biological activity .
  • Antimicrobial activity : Pyridine derivatives have demonstrated antimicrobial activity against S. aureus and E. coli .
  • Molecular docking studies : Pyridine derivatives can be used in computational studies to understand the interactions between molecules and biological targets .

Purchasing Information

Mechanism of Action

The mechanism by which Ethyl 1,6-dimethyl-2-oxo-4-(3-pyridinyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes[_{{{CITATION{{{_3{Ethyl 6-Methyl-2-oxo-4-{4-(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy ....

Comparison with Similar Compounds

  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness: Ethyl 1,6-dimethyl-2-oxo-4-(3-pyridinyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which influences its reactivity and biological activity compared to other similar compounds.

This comprehensive overview provides a detailed understanding of this compound, covering its preparation, reactions, applications, and comparison with similar compounds

Biological Activity

Ethyl 1,6-dimethyl-2-oxo-4-(3-pyridinyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, a compound with a molecular formula of C₁₄H₁₇N₃O₃ and a molecular weight of 275.31 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C₁₄H₁₇N₃O₃
  • Molecular Weight: 275.31 g/mol
  • Melting Point: 124–126 °C
  • CAS Number: 512840-33-4

Biological Activity Overview

This compound has been investigated for various biological activities:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against a range of pathogens. Its mechanism is believed to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.
  • Anticancer Potential : Research indicates that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. Specific studies have highlighted its efficacy against various cancer cell lines, including breast and lung cancer.
  • Neuroprotective Effects : Preliminary findings suggest that this compound may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Protein Methyltransferases : The compound acts as an inhibitor of certain protein methyltransferases (PMTs), which are critical in regulating gene expression and cellular functions. Inhibition of PMTs can lead to altered methylation patterns and subsequent changes in cellular behavior .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Anticancer Activity Study :
    • Objective: To assess the cytotoxic effects on breast cancer cell lines.
    • Findings: The compound demonstrated IC50 values in the low micromolar range (10–20 µM), indicating potent anticancer activity compared to standard chemotherapeutics .
  • Antimicrobial Efficacy Study :
    • Objective: To evaluate antimicrobial properties against Gram-positive and Gram-negative bacteria.
    • Results: The compound exhibited a broad spectrum of activity with minimum inhibitory concentrations (MICs) ranging from 5 to 15 µg/mL .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AnticancerBreast Cancer Cell Lines10–20 µM
AntimicrobialGram-positive Bacteria5–15 µg/mL
NeuroprotectiveNeuronal Cell LinesNot specified

Properties

IUPAC Name

ethyl 3,4-dimethyl-2-oxo-6-pyridin-3-yl-1,6-dihydropyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-4-20-13(18)11-9(2)17(3)14(19)16-12(11)10-6-5-7-15-8-10/h5-8,12H,4H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPSFOSVTKRGXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)NC1C2=CN=CC=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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